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3-Fluoro-4-(3-fluorophenyl)pyridine
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Overview
Description
3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluoropyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . These properties make this compound an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate compound can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using fluorinating agents such as Selectfluor® or complex mixtures of aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hot acetic anhydride is commonly used for the oxidation of 3-fluoropyridine to its N-oxides.
Major Products Formed
Scientific Research Applications
3-Fluoro-4-(3-fluorophenyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, fluorinated pyridines can act as inhibitors of certain enzymes, such as mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyridine
- 4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione
- 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid
Uniqueness
3-Fluoro-4-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of two fluorine atoms in different positions on the aromatic ring enhances its electron-withdrawing effects, making it less reactive and more stable compared to other fluoropyridines . This unique structure also contributes to its high binding affinity and selectivity towards specific molecular targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8F2N, with a molecular weight of approximately 201.19 g/mol. The compound features a pyridine ring substituted with fluorine atoms and a phenyl group, which influences its biological properties.
Research indicates that this compound may act on various biological targets, potentially modulating enzyme activities and receptor interactions. Similar compounds have demonstrated effectiveness in inhibiting enzymes involved in cancer pathways and neuropharmacological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical in disease pathways, particularly in oncology.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways related to pain and inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components. Variations in the substitution pattern on the pyridine ring can lead to distinct pharmacological profiles.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Fluoro-2-(4-fluorophenyl)pyridine | Similar substitution pattern | Potentially different biological activity profile |
2-Fluoro-4-(3-fluorophenyl)pyridine | Different positioning of fluorine | May exhibit altered reactivity and binding properties |
3-Fluoro-2-(3-fluorophenyl)pyridine | Variation in fluorine positioning | Could have distinct pharmacokinetic properties |
This table illustrates how modifications in the chemical structure can affect the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research has shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Anticancer Activity : A study demonstrated that fluorinated pyridines can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds structurally related to this compound showed promise in inhibiting tumor growth in preclinical models .
- Analgesic Effects : In analgesic research, derivatives similar to this compound exhibited antagonistic effects on TRPV1 receptors, which are involved in pain perception. This suggests potential applications in pain management therapies .
Properties
Molecular Formula |
C11H7F2N |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-fluoro-4-(3-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H |
InChI Key |
GLICPYNUAJYIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NC=C2)F |
Origin of Product |
United States |
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